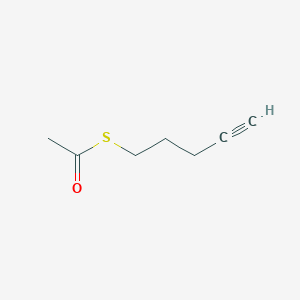

S-Pent-4-yn-1-yl Ethanethioate

説明

BenchChem offers high-quality S-Pent-4-yn-1-yl Ethanethioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Pent-4-yn-1-yl Ethanethioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C7H10OS |

|---|---|

分子量 |

142.22 g/mol |

IUPAC名 |

S-pent-4-ynyl ethanethioate |

InChI |

InChI=1S/C7H10OS/c1-3-4-5-6-9-7(2)8/h1H,4-6H2,2H3 |

InChIキー |

MMLYLFARVSPPTR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)SCCCC#C |

製品の起源 |

United States |

An In-depth Technical Guide to S-Pent-4-yn-1-yl Ethanethioate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Pent-4-yn-1-yl ethanethioate is a bifunctional molecule of significant interest in the fields of chemical biology, materials science, and drug development. Its structure incorporates two highly versatile functional groups: a terminal alkyne and a thioacetate. The terminal alkyne serves as a reactive handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. These reactions are prized for their high efficiency, selectivity, and biocompatibility, making them ideal for bioconjugation, polymer synthesis, and surface modification.

The thioacetate group acts as a protected form of a thiol. Upon selective deprotection, the resulting free thiol can be utilized in a variety of applications, including the formation of self-assembled monolayers (SAMs) on gold surfaces, participation in thiol-ene reactions, and the synthesis of sulfur-containing compounds. This dual functionality makes S-pent-4-yn-1-yl ethanethioate a valuable building block for the construction of complex molecular architectures and functional materials.

This technical guide provides a comprehensive overview of S-pent-4-yn-1-yl ethanethioate, including its physicochemical properties, detailed synthetic protocols, potential applications with mechanistic insights, and essential safety information.

Physicochemical Properties

A summary of the key physicochemical properties of S-Pent-4-yn-1-yl Ethanethioate is presented in the table below.

| Property | Value | Source |

| CAS Number | 524689-75-6 | [1] |

| Molecular Formula | C₇H₁₀OS | [2] |

| Molecular Weight | 142.22 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |

| SMILES | CC(=O)SCCCC#C | [2] |

| InChIKey | MMLYLFARVSPPTR-UHFFFAOYSA-N | [2] |

Synthesis of S-Pent-4-yn-1-yl Ethanethioate

The synthesis of S-pent-4-yn-1-yl ethanethioate can be efficiently achieved from the commercially available starting material, pent-4-yn-1-ol. The overall synthetic strategy involves the conversion of the primary alcohol group of pent-4-yn-1-ol into a thioacetate. A highly reliable method for this transformation is the Mitsunobu reaction.

Synthesis of the Precursor: Pent-4-yn-1-ol

Pent-4-yn-1-ol can be synthesized from tetrahydrofurfuryl chloride via a ring-opening reaction with a strong base like sodium amide in liquid ammonia or n-butyllithium.[3][4][5]

Experimental Protocol: Synthesis of Pent-4-yn-1-ol from Tetrahydrofurfuryl Chloride

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet is charged with anhydrous liquid ammonia. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of clean, freshly cut sodium metal. The mixture is stirred until the blue color disappears, indicating the formation of sodium amide.

-

Addition of Reagents: Tetrahydrofurfuryl chloride is added dropwise to the sodium amide suspension over 30 minutes.

-

Reaction and Quenching: The reaction mixture is stirred for an additional hour. The reaction is then carefully quenched by the slow addition of solid ammonium chloride. The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.

-

Extraction and Purification: The resulting residue is extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield pure pent-4-yn-1-ol.

Caption: Synthesis of Pent-4-yn-1-ol.

Conversion of Pent-4-yn-1-ol to S-Pent-4-yn-1-yl Ethanethioate via the Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the conversion of primary alcohols to thioesters with inversion of configuration, although for a primary alcohol like pent-4-yn-1-ol, stereochemistry is not a factor.[6][7][8][9]

Experimental Protocol: Mitsunobu Thioacetylation of Pent-4-yn-1-ol

-

Reaction Setup: To a solution of pent-4-yn-1-ol and triphenylphosphine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add thioacetic acid.

-

Addition of Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to separate the desired product, S-pent-4-yn-1-yl ethanethioate, from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Caption: Mitsunobu thioacetylation.

Applications of S-Pent-4-yn-1-yl Ethanethioate

The dual functionality of S-pent-4-yn-1-yl ethanethioate makes it a versatile building block in several areas of chemical research and development.

"Click Chemistry" Modifications

The terminal alkyne moiety allows for facile conjugation to molecules containing an azide group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, or to molecules with a thiol group via the thiol-yne reaction.

4.1.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This highly efficient and specific reaction forms a stable triazole linkage.[10][11][12] This is particularly useful for bioconjugation, where the alkyne-functionalized molecule can be attached to azide-modified biomolecules such as proteins, nucleic acids, and carbohydrates.

Caption: CuAAC reaction workflow.

4.1.2. Thiol-Yne Reaction

The thiol-yne reaction involves the radical-mediated addition of a thiol across the alkyne.[2][13][14][15] This reaction can proceed in a stepwise manner, potentially allowing for the addition of two different thiol molecules, leading to multifunctional products.

Caption: Thiol-yne reaction workflow.

Precursor to Pent-4-yn-1-thiol

The thioacetate group serves as a stable protecting group for the corresponding thiol. Deprotection can be readily achieved under basic conditions to yield the free thiol, pent-4-yn-1-thiol.

Experimental Protocol: Deprotection of S-Pent-4-yn-1-yl Ethanethioate

-

Reaction Setup: Dissolve S-pent-4-yn-1-yl ethanethioate in a suitable solvent such as ethanol or methanol under an inert atmosphere.

-

Addition of Base: Add a solution of a base, such as sodium hydroxide or sodium methoxide, dropwise to the solution.[16][17]

-

Reaction and Work-up: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. After the reaction is complete, the mixture is neutralized with a dilute acid (e.g., HCl) and the product is extracted with an organic solvent.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give pent-4-yn-1-thiol.

This in-situ generated thiol can be used for various applications, including:

-

Formation of Self-Assembled Monolayers (SAMs): The thiol group has a high affinity for gold surfaces, enabling the formation of ordered, functionalized monolayers.

-

Thiol-Ene Reactions: The thiol can participate in radical-mediated thiol-ene reactions with alkenes to form thioether linkages.

Caption: Deprotection and subsequent use.

Characterization

The structure of S-pent-4-yn-1-yl ethanethioate can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons of the thioacetate group (singlet around δ 2.3 ppm), the methylene protons adjacent to the sulfur and the alkyne, and the terminal alkyne proton (a triplet around δ 2.0-2.5 ppm due to long-range coupling).[18][19][20]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the carbonyl carbon of the thioacetate (around δ 195 ppm), the sp-hybridized carbons of the alkyne (around δ 70-85 ppm), and the various sp³-hybridized carbons of the pentyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, weak absorption band for the C≡C stretch around 2100-2140 cm⁻¹ and a strong C=O stretch for the thioester around 1690 cm⁻¹. A sharp absorption for the terminal ≡C-H stretch should also be visible around 3300 cm⁻¹.[19]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Safety Information

As a research chemical, S-pent-4-yn-1-yl ethanethioate should be handled with appropriate safety precautions in a laboratory setting.[21][22][23][24]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: While specific data is unavailable, related compounds may be flammable. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. It should be treated as a potentially hazardous substance.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

OpenOChem Learn. Alkynes. [Link]

-

PubMed. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. [Link]

- Google Patents.

-

PubChemLite. S-pent-4-yn-1-yl ethanethioate (C7H10OS). [Link]

-

ResearchGate. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions | Request PDF. [Link]

-

Walsh Medical Media. Implications for Polymer Synthesis and Material Science advances in Thiol-Yne Click Reactions. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. [Link]

-

A novel approach towards dethioacetalization reactions with H 2O 2–SOCl 2 system. [Link]

-

PMC. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. [Link]

-

ACS Publications. Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. [Link]

- Google Patents.

-

ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]

-

PMC. Asymmetric synthesis of tertiary thiols and thioethers. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

MSU chemistry. NMR Spectroscopy. [Link]

-

Semantic Scholar. Conversion of alcohols to thiols via tosylate intermediates. [Link]

-

ResearchGate. (a) 1 H NMR and (b) 13 C NMR spectra of alkyne-terminated hbPG. [Link]

-

Oxford Academic. Electronic Spectra of O-Alkyl Thiobenzoates and Their Derivatives. [Link]

-

Organic Syntheses Procedure. 4-pentyn-1-ol. [Link]

-

ResearchGate. Conversion of Alcohols to Thiols via Tosylate Intermediates. [Link]

-

ResearchGate. Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. [Link]

-

MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ResearchGate. Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. [Link]

-

PMC. Alkyl Thiocyanurates as Thioester Mimetics. Transthioesterification and Ligation Reactions with High Potential in Dynamic Covalent Chemistry. [Link]

-

Texas Tech University. Biological Sciences General Chemical Safety OP. [Link]

-

Duke Chemistry. Safety Manual. [Link]

-

Aurigene Pharmaceutical Services. a key precursor of Ipomoeassin family of compounds and C1â. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ResearchGate. One-Step Conversion of Alcohols to Thioesters. [Link]

-

Organic Chemistry Portal. Sulfide synthesis by S-alkylation or 1,4-addition. [Link]

-

ResearchGate. (PDF) A Facile and Practical Method for the Preparation of Thioacetates from Alkyl Halides and Sodium Thioacetate Catalyzed by PEG400. [Link]

-

Organic Syntheses Procedure. 4-penten-1-ol. [Link]

-

Master Organic Chemistry. Making Alkyl Halides From Alcohols. [Link]

-

UC Irvine Environmental Health & Safety. Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

Sources

- 1. Selective deprotection of thioacetates (-SAc) in the presence of methyl esters (-COOMe) [indianchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Alkynes | OpenOChem Learn [learn.openochem.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 21. orgsyn.org [orgsyn.org]

- 22. depts.ttu.edu [depts.ttu.edu]

- 23. Safety Manual | Chemistry [chem.duke.edu]

- 24. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Mechanism of Action for Alkyne Metabolic Probes

Introduction: Unveiling Cellular Dynamics with Chemical Reporters

In the intricate and dynamic environment of a living cell, understanding the lifecycle of biomolecules—their synthesis, trafficking, modification, and degradation—is fundamental to deciphering complex biological processes. Alkyne metabolic probes have emerged as a revolutionary class of chemical reporters that empower researchers to investigate these events with remarkable precision.[1][2] This technology leverages the cell's own metabolic pathways to incorporate a small, chemically unique "handle"—the alkyne group—into various classes of biomolecules, including proteins, nucleic acids, glycans, and lipids.[3][4]

The core principle is a two-stage process. First, cells are cultured with a precursor molecule (e.g., an amino acid, nucleoside, or fatty acid) that has been subtly modified to contain a terminal alkyne. This probe is designed to be recognized and processed by the cell's natural enzymatic machinery, effectively "tagging" newly synthesized biomolecules.[1] The alkyne tag is bioorthogonal, meaning it is chemically inert within the complex biological milieu and does not interfere with normal cellular processes.[5][6] In the second stage, this alkyne handle is detected through a highly specific and efficient chemical ligation known as "click chemistry," which covalently attaches a reporter molecule, such as a fluorophore for imaging or a biotin tag for affinity purification.[3][7]

This guide provides a comprehensive exploration of the core mechanisms governing the action of alkyne metabolic probes, offering field-proven insights into experimental design, causality, and application for researchers, scientists, and drug development professionals.

Phase 1: Metabolic Incorporation — The Bioorthogonal Handle

The success of any metabolic labeling experiment hinges on the efficient and specific incorporation of the alkyne probe into the target biomolecule. This process is a testament to the remarkable specificity and occasional promiscuity of cellular enzymes.

Probe Design and Cellular Uptake

An effective alkyne probe must be a close structural mimic of its natural counterpart to ensure recognition by cellular transporters and metabolic enzymes. The terminal alkyne group (C≡CH) is an ideal bioorthogonal handle due to its small size and rarity in biological systems, which minimizes potential interference with the biomolecule's structure and function.[5][6] For example:

-

L-Homopropargylglycine (HPG) is an analog of the amino acid L-methionine, used to label newly synthesized proteins.[3]

-

5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine, incorporated into newly synthesized DNA during replication.[8][9]

-

Alkyne-modified fatty acids and isoprenoid precursors are used to study protein lipidation and prenylation, respectively.[10][11][12]

These probes are typically cell-permeable and are introduced into the cell culture medium, where they are taken up by the cells for use in their respective biosynthetic pathways.

Enzymatic Recognition and Incorporation

Once inside the cell, the alkyne-tagged precursor competes with its endogenous counterpart for enzymatic incorporation. The key is that the relevant enzymes (e.g., aminoacyl-tRNA synthetases for HPG, DNA polymerases for EdU) recognize the analog as a viable substrate.[8][13]

A critical experimental choice to enhance incorporation is the depletion of the corresponding endogenous metabolite pool. For instance, when labeling with HPG, cells are often incubated in methionine-free medium for a short period before adding the probe.[3] This depletion drives the cellular machinery to utilize the exogenous HPG, leading to a significant increase in the labeling efficiency of newly synthesized proteins. Similarly, inhibiting the endogenous isoprenoid biosynthesis pathway with statins can enhance the incorporation of alkyne-modified isoprenoid probes.[14][15][16]

Caption: Workflow for metabolic incorporation of an alkyne probe.

Phase 2: Detection — The "Click" Chemistry Ligation

After metabolic incorporation, the alkyne handle serves as a docking site for a reporter molecule via a bioorthogonal chemical reaction. The most prominent of these reactions is the azide-alkyne cycloaddition, a cornerstone of "click chemistry."[17][18][19] This reaction is characterized by its high efficiency, specificity, and biocompatibility.[5][18]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for detecting alkyne probes in fixed and permeabilized cells or in cell lysates.[] It involves the reaction between the terminal alkyne on the biomolecule and an azide-functionalized reporter tag (e.g., Azide-Fluorophore, Azide-Biotin) to form a stable triazole linkage.[18][19][21] The reaction is not spontaneous and requires a Copper(I) catalyst to proceed at a significant rate under physiological conditions.[18][19]

Mechanism of Action: The widely accepted mechanism involves a dinuclear copper intermediate.[17][22]

-

Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[17][18]

-

Copper Acetylide Formation: A terminal alkyne coordinates with a Cu(I) species and is deprotonated to form a copper(I) acetylide.[17]

-

Cycloaddition: A second copper atom acts as a donor ligand, coordinating the azide. This brings the reactants together, forming a six-membered copper metallacycle.[18]

-

Product Formation: This intermediate undergoes ring contraction and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst.[17]

The use of a ligand, such as TBTA or the water-soluble THPTA, is crucial in biological applications.[23][24] The ligand stabilizes the Cu(I) oxidation state, preventing oxidation to the inactive Cu(II) state, and accelerates the reaction.[23]

Caption: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the copper catalyst used in CuAAC is cytotoxic, limiting its application in living cells or whole organisms.[25][26] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free alternative.[25][26][]

Mechanism of Action: SPAAC utilizes a cyclooctyne, the smallest stable cyclic alkyne, which possesses significant ring strain.[25][26] This intrinsic strain dramatically lowers the activation energy of the cycloaddition reaction with an azide.[25][28] The reaction proceeds rapidly and spontaneously under physiological conditions without any catalyst.[26][]

-

Strained Reactant: A biomolecule is metabolically labeled with an azide-containing probe (the roles are reversed compared to typical CuAAC).

-

Detection Probe: A reporter tag is conjugated to a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[29]

-

Spontaneous Reaction: When the DBCO-reporter is introduced, it reacts directly with the azide-tagged biomolecule, releasing the ring strain and forming a stable triazole linkage.[25][]

The trade-off for this copper-free approach is that the strained alkyne reporters are significantly larger than terminal alkynes, which can sometimes introduce steric hindrance or affect solubility.

Caption: The catalyst-free mechanism of SPAAC.

Comparative Overview: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is dictated by the experimental system. Each has distinct advantages and disadvantages that researchers must weigh.

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Requires Cu(I) catalyst.[] | None (copper-free).[25][] |

| Kinetics | Very fast (10⁷ to 10⁸-fold acceleration).[18] | Fast, but generally slower than CuAAC.[30] |

| Biocompatibility | Limited to fixed cells or lysates due to copper cytotoxicity.[25][26] | Excellent; suitable for live-cell and in-vivo imaging.[26][] |

| Probe Size | Alkyne probe is very small.[5] | Strained alkyne reporter is bulky.[29] |

| Typical Workflow | Biomolecule labeled with alkyne ; detected with azide -reporter.[3] | Biomolecule labeled with azide ; detected with strained alkyne -reporter.[26] |

| Primary Use Case | Proteomics, in-gel fluorescence, fixed-cell imaging. | Live-cell imaging, in-vivo studies, surface labeling.[] |

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided as validated starting points. Optimization is crucial for each specific cell type and experimental goal. A self-validating system always includes controls, such as a "no-probe" control to assess background and a "no-click" control to ensure the signal is dependent on the ligation reaction.

Protocol 1: Labeling Nascent Proteins with HPG and CuAAC Detection

This protocol describes the labeling of newly synthesized proteins in cultured cells for subsequent analysis by in-gel fluorescence.

A. Metabolic Labeling

-

Cell Culture: Plate cells to reach ~70-80% confluency on the day of the experiment.

-

Methionine Depletion (Causality: To maximize HPG incorporation): Aspirate the growth medium, wash cells once with warm PBS, and add pre-warmed methionine-free medium. Incubate for 30-60 minutes.[3]

-

HPG Labeling: Replace the medium with methionine-free medium supplemented with 25-50 µM L-homopropargylglycine (HPG). Incubate for 1-24 hours, depending on the desired labeling window.[3]

-

Cell Harvest: Wash cells twice with cold PBS. Lyse the cells directly in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

B. CuAAC Click Reaction

-

Prepare Click Cocktail: For a 50 µL reaction, prepare the cocktail fresh. Add components in the following order:

-

Protein Lysate (20-50 µg in buffer)

-

Azide-fluorophore (e.g., TAMRA-azide) to a final concentration of 25 µM.

-

THPTA ligand to a final concentration of 250 µM.

-

Copper(II) Sulfate (CuSO₄) to a final concentration of 50 µM.

-

Sodium Ascorbate (freshly prepared) to a final concentration of 500 µM to initiate the reaction.[23][24]

-

-

Incubation: Vortex briefly and incubate at room temperature for 30-60 minutes, protected from light.

-

Analysis: Precipitate the protein (e.g., with chloroform/methanol) to remove excess reagents. Resuspend the protein pellet in SDS-PAGE loading buffer, run on a polyacrylamide gel, and visualize the labeled proteins using a fluorescence gel scanner.

Protocol 2: Measuring Cell Proliferation with EdU

This protocol details the labeling of proliferating cells with EdU for analysis by fluorescence microscopy.[8]

A. Metabolic Labeling

-

Cell Culture: Grow cells on coverslips in a multi-well plate.

-

EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) directly to the culture medium to a final concentration of 10 µM. Incubate for a duration appropriate for your cell type's doubling time (e.g., 2 hours).

B. Fixation, Permeabilization, and Click Reaction

-

Fixation: Remove the EdU-containing medium, wash twice with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]

-

Permeabilization (Causality: To allow the click reagents to enter the cell and nucleus): Wash twice with PBS. Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.[3]

-

Click Reaction: Wash twice with PBS. Prepare and add the click reaction cocktail (as described in Protocol 1, using an appropriate fluorescent azide). Incubate for 30 minutes at room temperature, protected from light.[10]

-

Staining and Mounting: Wash cells twice with PBS. Counterstain nuclei with a DNA dye (e.g., DAPI). Mount the coverslip on a microscope slide.

-

Analysis: Image the cells using a fluorescence microscope. EdU-positive cells, which were actively replicating DNA during the labeling period, will show a distinct nuclear fluorescent signal.

Conclusion

Alkyne metabolic probes, coupled with the precision of click chemistry, provide an exceptionally powerful and versatile platform for studying cellular dynamics. The core mechanism, a two-phase process of enzymatic incorporation followed by bioorthogonal detection, allows for the specific labeling and analysis of newly synthesized biomolecules within complex biological systems. By understanding the underlying principles of probe design, metabolic uptake, and the distinct mechanisms of CuAAC and SPAAC, researchers can effectively harness this technology to gain unprecedented insights into the workings of the cell, driving forward discoveries in basic science and therapeutic development.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Demina, T., & Gulin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]

-

Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PubMed. [Link]

-

Thiele, C., & Kuerschner, L. (n.d.). Alkyne lipids as tracers of lipid metabolism. PubMed. [Link]

-

van der Vlugt, C. J., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. PubMed. [Link]

-

Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. [Link]

-

Boyle, P. C., et al. (2016). Schematic of metabolic labeling using alkyne fatty acid analogs for the capture and enrichment of fatty acylated proteins.... ResearchGate. [Link]

-

van Kasteren, S. I., et al. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Center for Biotechnology Information. [Link]

-

baseclick. (n.d.). EdU proliferation: Applications, assay kits & techniques. [Link]

-

Speers, A. E., & Cravatt, B. F. (n.d.). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. National Center for Biotechnology Information. [Link]

-

McKay, C. S., & Finn, M. G. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. National Center for Biotechnology Information. [Link]

-

Speers, A. E., & Cravatt, B. F. (2005). Cleavable Biotin Probes for Labeling of Biomolecules via Azide-Alkyne Cycloaddition. ResearchGate. [Link]

-

Ahmadi, M., et al. (2019). Optimization of metabolic labeling with Alkyne-containing isoprenoid probes. PURE. [Link]

-

Rasmussen, M. V., et al. (2020). CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. Chemical Communications. [Link]

-

Dommerholt, J., et al. (2014). a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. ResearchGate. [Link]

-

Palsuledesai, C. C., et al. (n.d.). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. National Center for Biotechnology Information. [Link]

-

Palsuledesai, C. C., et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ResearchGate. [Link]

-

Suazo, K. F., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology. [Link]

-

Wang, Y., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]

-

Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

-

Zeng, C., et al. (n.d.). Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system. National Center for Biotechnology Information. [Link]

-

Nakane, Y., et al. (2021). Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells. Chemistry – An Asian Journal. [Link]

-

Zhang, M., et al. (n.d.). Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. National Center for Biotechnology Information. [Link]

-

Zheng, B., et al. (2015). Optimization of the click reaction conditions a. ResearchGate. [Link]

-

Med Chem 101. (n.d.). Click Chemistry. [Link]

-

Maleki, A., et al. (2017). Optimization of the reaction conditions of click chemistry. ResearchGate. [Link]

-

Wu, H., & Devaraj, N. K. (n.d.). Developing bioorthogonal probes to span a spectrum of reactivities. National Center for Biotechnology Information. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

-

Kuyo, Y., et al. (2022). Nucleotide excision repair removes thymidine analog 5-ethynyl-2′-deoxyuridine from the mammalian genome. PNAS. [Link]

-

Wikipedia. (n.d.). Click chemistry. [Link]

-

Chen, Y., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. AIP Publishing. [Link]

-

Palsuledesai, C. C., et al. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. National Center for Biotechnology Information. [Link]

Sources

- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry – Med Chem 101 [medchem101.com]

- 6. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

- 9. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alkyne lipids as tracers of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Click Chemistry [organic-chemistry.org]

- 19. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. broadpharm.com [broadpharm.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 28. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Lipidome: A Technical Guide to Chemical Reporters for Protein Acylation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bioorthogonal chemical reporters, metabolic labeling, and click chemistry for profiling protein acylation.

Executive Summary

Protein acylation—the covalent attachment of lipid groups to amino acid side chains—is a critical post-translational modification (PTM) that dictates protein localization, stability, and signal transduction[1]. Historically, the hydrophobic nature of these modifications and the lack of pan-specific antibodies made the "lipidome" notoriously difficult to study[2].

As a Senior Application Scientist, I have seen the field revolutionized by the advent of bioorthogonal chemical reporters . By utilizing alkyne- or azide-tagged fatty acid analogs, we can hijack endogenous cellular machinery to metabolically label acylated proteins in live cells[1]. Subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as click chemistry—enables high-sensitivity fluorescence imaging and mass spectrometry-based proteomics[3].

This whitepaper provides an authoritative, in-depth guide to designing, executing, and validating chemical reporter assays for protein acylation.

The Mechanistic Basis of Protein Acylation

Protein acylation encompasses several distinct biochemical pathways, each governed by specific enzymes and resulting in unique functional outcomes[1]. The three primary modifications targeted by chemical reporters are:

-

N-myristoylation: The co-translational attachment of a 14-carbon myristoyl group to an N-terminal glycine via a stable amide bond, catalyzed by N-myristoyltransferases (NMT1/2)[1].

-

S-palmitoylation: The post-translational, reversible attachment of a 16-carbon palmitoyl group to internal cysteine residues via a labile thioester bond, catalyzed by the ZDHHC family of acyltransferases[4].

-

Acetylation: The attachment of an acetyl group to lysine residues (via KAT enzymes) or the N-terminus, altering protein charge and facilitating protein-protein interactions[1].

Major protein acylation pathways and their corresponding chemical reporter probes.

Bioorthogonal Chemical Reporters: Design & Selection

The core principle of this technology is the introduction of a small, biologically inert chemical tag (an alkyne or azide) onto a fatty acid backbone[1].

Causality in Probe Design: Why are alkynes overwhelmingly preferred over azides for the lipid probe? While azido-fatty acids were developed first, terminal alkynes are smaller, less perturbing to the lipid's hydrophobicity, and are accommodated much more efficiently by the narrow active sites of acyltransferases[3]. Furthermore, alkyne probes yield significantly lower background signal during the click chemistry detection phase[3].

Quantitative Comparison of Standard Chemical Reporters

To select the correct probe, researchers must match the chain length of the reporter to the natural substrate of the target enzyme. Below is a summary of the most widely validated chemical reporters:

| Chemical Reporter | Chain Length | Target Modification | Target Enzyme | Application / Notes |

| Alk-4 (5-hexynoic acid) | C6 | Acetylation / FASN-dependent | FASN, KATs | Functions as a reporter of Fatty Acid Synthase (FASN)-dependent de novo acylation[5]. |

| Alk-12 (13-tetradecynoic acid) | C14 | N-myristoylation | NMT1 / NMT2 | Forms an amide bond; highly resistant to hydroxylamine cleavage[6]. |

| Alk-16 (15-hexadecynoic acid) | C16 | S-palmitoylation | ZDHHC family | Forms a thioester bond; sensitive to neutral hydroxylamine cleavage[4]. |

| 17-ODYA (17-octadecynoic acid) | C18 | Broad S-/N-acylation | Various | Used for broad screening; requires optimization to prevent false positives[7]. |

Experimental Workflow & Self-Validating Protocols

A robust chemical biology assay must be a self-validating system. The following protocol details the metabolic labeling and CuAAC workflow, explicitly explaining the causality behind each reagent choice to ensure scientific rigor.

Bioorthogonal workflow: Metabolic labeling, click chemistry, and downstream proteomic analysis.

Step-by-Step Methodology: Metabolic Labeling and CuAAC Click Chemistry

Phase 1: Metabolic Labeling

-

Cell Preparation & Starvation: Wash cultured cells with warm PBS and incubate in serum-free media for 1 hour.

-

Causality: Fetal Bovine Serum (FBS) contains abundant endogenous lipids that outcompete the chemical reporter. Starvation depletes intracellular lipid pools, maximizing the uptake of the exogenous alkyne probe[7].

-

-

Reporter Incubation: Add the alkyne reporter (e.g., Alk-16) at a final concentration of 20–50 µM. Incubate for 2–6 hours.

-

Causality: This specific time frame allows for sufficient cellular uptake and enzymatic incorporation by acyltransferases while minimizing the metabolic degradation (β-oxidation) of the probe[4].

-

-

Harvest: Wash cells with cold PBS and lyse in a buffer containing 1% Triton X-100, protease inhibitors, and acyltransferase inhibitors.

-

Causality: Cold processing and inhibitors halt dynamic acylation/depalmitoylation cycling, freezing the native acylation state of the proteome[7].

-

Phase 2: CuAAC Click Chemistry & Self-Validation

-

Reaction Assembly: Normalize lysate protein concentrations to 1–2 mg/mL. To the lysate, sequentially add:

-

100 µM Azide-Fluorophore (e.g., TAMRA-azide) or Azide-Biotin.

-

1 mM TCEP (Tris(2-carboxyethyl)phosphine).

-

Causality: TCEP is a potent reducing agent that reduces the inactive Cu(II) catalyst to the active Cu(I) state required for the cycloaddition[6].

-

-

100 µM TBTA (Tris(benzyltriazolylmethyl)amine).

-

Causality: Free Cu(I) is highly unstable in aqueous environments and causes protein precipitation. TBTA is a stabilizing ligand that protects Cu(I) from oxidation and disproportionation, ensuring a high-efficiency reaction[6].

-

-

1 mM CuSO4 (Catalyst source).

-

-

Incubation: React for 1–2 hours at 37°C in the dark[6].

-

The Self-Validating Control (Hydroxylamine Cleavage): Split the reacted sample into two aliquots. Treat one half with 50 mM Tris-HCl (pH 7.4) and the other with 50 mM neutral hydroxylamine (NH₂OH) for 1 hour.

-

Causality: False positives can arise from non-specific probe binding. Because S-palmitoylation relies on a labile thioester bond, NH₂OH will cleave the reporter, eliminating the signal. Conversely, N-myristoylation relies on a stable amide bond and remains resistant. This differential cleavage definitively validates the specific type of acylation[6].

-

-

Precipitation: Quench the reaction and precipitate proteins using a methanol/chloroform extraction.

-

Causality: This step strips away unreacted fluorescent or biotinylated azide probes, which would otherwise cause massive background signal during downstream SDS-PAGE or LC-MS/MS[6].

-

Advanced Applications in Drug Development

Profiling FASN-Dependent Acylation

Fatty Acid Synthase (FASN) is upregulated in numerous cancers and viral infections (e.g., HIV-1, SARS-CoV-2)[5]. Traditional methods using ¹⁴C-acetate to track de novo synthesized lipids suffer from low sensitivity and radioactive hazards[2]. The development of Alk-4 (5-hexynoic acid) has solved this. Alk-4 is metabolized through the endogenous FASN pathway to yield functionalized fatty acyl groups, allowing researchers to selectively tag and enrich FASN-dependent acylated proteins (such as IFITM3 and HIV-1 matrix proteins) using biotin-streptavidin pull-downs[5].

Dynamic Turnover and Pulse-Chase Studies

Because S-palmitoylation is reversible, it acts as a dynamic molecular switch for signal transduction[7]. Using Alk-16 in a pulse-chase format allows researchers to quantify the half-life of palmitoylation on specific membrane receptors (e.g., β1-adrenergic receptor)[4]. By combining this with isobaric tandem mass tag (TMT) labeling, drug developers can screen how novel ZDHHC inhibitors alter the global palmitoylation turnover rate in real-time.

Conclusion

Chemical reporters have transformed protein acylation from an intractable biological dark matter into a highly quantifiable, targetable landscape. By leveraging the specific chain lengths of alkyne-fatty acids and the robust bioorthogonality of CuAAC click chemistry, researchers can systematically map lipid modifications, uncover novel drug targets, and validate the mechanism of action for metabolic inhibitors.

References

- Chemical Reporters for Exploring Protein Acylation Biochemical Society Transactions / NIH PMC URL

- A bioorthogonal chemical reporter for fatty acid synthase–dependent protein acylation Journal of Biological Chemistry / NIH PMC URL

- A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation (Preprint)

- How to Detect Palmitoylated Proteins: Methods and Best Practices Creative Proteomics URL

- Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters Current Protocols in Chemical Biology / NIH PMC URL

- Bioorthogonal Chemical Reporters for Analyzing Protein Lipidation and Lipid Trafficking ACS Chemical Biology URL

- A not-so-ancient grease history: click chemistry and protein lipid modifications RSC Chemical Biology / NIH PMC URL

- Proceedings of the National Academy of Sciences (PNAS)

Sources

- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A bioorthogonal chemical reporter for fatty acid synthase–dependent protein acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. How to Detect Palmitoylated Proteins: Methods and Best Practices - Creative Proteomics [creative-proteomics.com]

Advanced Applications and Physicochemical Profiling of S-Pent-4-yn-1-yl Ethanethioate in Bioconjugation and Materials Science

Executive Summary

In the rapidly evolving fields of bioconjugation, surface chemistry, and materials science, heterobifunctional linkers are essential for constructing complex, multi-layered molecular architectures. S-Pent-4-yn-1-yl Ethanethioate (CAS: 524689-75-6) is a highly versatile, orthogonal synthon designed to bridge two of the most robust chemical methodologies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-mediated surface functionalization[1],[2]. By masking a highly reactive thiol as a stable thioacetate, this molecule prevents premature oxidation and catalyst poisoning, allowing researchers to execute modular, stepwise syntheses with exceptional fidelity.

Physicochemical Profiling

Understanding the foundational data of S-Pent-4-yn-1-yl Ethanethioate is critical for precise stoichiometric calculations and analytical tracking. The compound is typically synthesized via the nucleophilic displacement of a pent-4-yn-1-yl tosylate or mesylate precursor using potassium thioacetate (KSAc) in a polar aprotic solvent like DMF[3],[4].

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Relevance |

| Chemical Name | S-Pent-4-yn-1-yl Ethanethioate | Standard IUPAC nomenclature[5]. |

| CAS Number | 524689-75-6 | Primary identifier for reagent sourcing[6]. |

| Molecular Formula | C₇H₁₀OS | Used for isotopic distribution modeling[5]. |

| Molecular Weight | 142.22 g/mol | Essential for stoichiometric equivalents[5]. |

| Monoisotopic Mass | 142.0452 Da | Target mass for High-Resolution Mass Spec (HRMS)[7]. |

| SMILES String | CC(=O)SCCCC#C | Structural input for computational modeling[5]. |

| Storage & Handling | Room Temperature (Neat) | Stable under ambient conditions; avoid strong bases[5]. |

Mechanistic Insights: The Causality of Chemical Design

As an Application Scientist, it is crucial to understand why a thioacetate-protected alkyne is vastly superior to a free alkyne-thiol (such as pent-4-yne-1-thiol) for multi-step conjugation workflows.

The Problem with Free Thiols in Click Chemistry

The CuAAC "click" reaction relies heavily on a Cu(I) catalyst to form the active copper-acetylide intermediate[2]. If a free thiol is present, it will rapidly and irreversibly coordinate with the Cu(I) ions, forming insoluble copper-thiolate polymers. This not only poisons the catalyst—halting the click reaction—but also leads to the oxidative dimerization of the thiols into disulfides.

The Thioacetate Solution (Orthogonal Reactivity)

By protecting the thiol as an ethanethioate (thioacetate), the sulfur atom is electronically deactivated and sterically hindered from interacting with the copper catalyst. This enables orthogonal reactivity :

-

Pathway A (Click First): The terminal alkyne can be reacted with an azide-functionalized payload via CuAAC with high turnover rates[2]. The thioacetate remains intact and can be subsequently cleaved using mild aminolysis or basic hydrolysis to reveal the free thiol for downstream gold nanoparticle (AuNP) functionalization[3].

-

Pathway B (Surface First): The thioacetate can be deprotected in situ and immediately exposed to a gold surface to form a dense Self-Assembled Monolayer (SAM)[3]. The terminal alkyne is then presented on the surface, ready for a heterogeneous CuAAC reaction[4],[1].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure chemical integrity at every step.

Protocol A: CuAAC Bioconjugation (Click First)

This protocol details the conjugation of S-Pent-4-yn-1-yl Ethanethioate to an azide-bearing molecule prior to surface attachment.

-

Preparation: In a degassed solvent mixture of t-BuOH/H₂O (1:1, v/v), dissolve S-Pent-4-yn-1-yl Ethanethioate (1.0 equiv) and the target azide (1.05 equiv).

-

Catalyst Assembly: In a separate vial, pre-mix CuSO₄·5H₂O (0.05 equiv) with the accelerating ligand THPTA (0.1 equiv) in water. This pre-complexation prevents Cu(II) reduction from precipitating inactive copper species.

-

Initiation: Add the Cu-THPTA complex to the main reaction vessel. Introduce sodium ascorbate (0.5 equiv) to reduce Cu(II) to the active Cu(I) species. The solution will typically turn from blue to pale yellow.

-

Incubation & Validation: Stir at room temperature for 2–4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via FT-IR. The complete disappearance of the strong azide stretching frequency (~2100 cm⁻¹) indicates quantitative conversion[1].

-

-

Purification: Extract the thioacetate-triazole conjugate using ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: In Situ Deprotection and AuNP Functionalization

This protocol describes the conversion of the thioacetate to a free thiol and its immediate coordination to citrate-capped gold nanoparticles[3].

-

In Situ Cleavage: Dissolve the thioacetate-functionalized compound in degassed methanol. Add a mild base (e.g., 0.1 M K₂CO₃ or NH₄OH) and stir for 30 minutes under an inert argon atmosphere to prevent disulfide formation.

-

Ligand Exchange: Add the deprotected solution dropwise to a vigorously stirring aqueous suspension of citrate-capped AuNPs (typically ~15 nm diameter).

-

Incubation: Stir gently overnight at room temperature. The high affinity of the nascent thiolate for gold (~45 kcal/mol) drives the displacement of the labile citrate ligands[3].

-

Purification & Validation: Centrifuge the mixture to pellet the functionalized AuNPs, discarding the supernatant containing excess ligands[3]. Resuspend in ultra-pure water.

-

Self-Validation Checkpoint: Perform UV-Vis spectroscopy. A successful, stable functionalization will show a slight red-shift (1-3 nm) in the Surface Plasmon Resonance (SPR) band (typically around 520 nm for 15 nm AuNPs) without significant broadening, confirming the absence of nanoparticle aggregation[4].

-

Visualizations of Chemical Pathways

The following diagrams illustrate the logical flow and mechanistic pathways of S-Pent-4-yn-1-yl Ethanethioate.

Fig 1: Orthogonal reactivity pathways of S-Pent-4-yn-1-yl Ethanethioate in bioconjugation.

Fig 2: Mechanistic catalytic cycle of CuAAC on an alkyne-functionalized surface.

Sources

- 1. A click-based modular approach to introduction of peroxides onto molecules and nanostructures - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09088C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. S-Pent-4-yn-1-yl Ethanethioate | LGC Standards [lgcstandards.com]

- 6. clinivex.com [clinivex.com]

- 7. PubChemLite - S-pent-4-yn-1-yl ethanethioate (C7H10OS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Role of Terminal Alkynes in Bioorthogonal Chemistry

Introduction: The Unique Niche of Terminal Alkynes in Probing Biological Systems

Bioorthogonal chemistry has revolutionized our ability to study biomolecules in their native environment, offering a suite of chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1][2] At the heart of many of these powerful techniques lies a small, yet remarkably versatile functional group: the terminal alkyne. Its unique combination of small size, stability, and specific reactivity makes it an ideal handle for a wide range of bioconjugation applications, from drug development to in-vivo imaging.[3][4]

This technical guide provides an in-depth exploration of the pivotal role of terminal alkynes in bioorthogonal chemistry. We will delve into the core reactions that leverage this functional group, dissecting their mechanisms, and providing field-proven insights into their practical application. This guide is designed for researchers, scientists, and drug development professionals seeking to harness the power of terminal alkyne-based bioorthogonal chemistry in their work.

The Power of the Triple Bond: Why Terminal Alkynes?

The utility of the terminal alkyne in bioorthogonal chemistry stems from several key properties:

-

Bioorthogonality: The carbon-carbon triple bond is virtually absent in most biological systems, ensuring that alkyne-modified molecules react specifically with their intended partners without off-target interactions.[4]

-

Small Size: The compact nature of the alkyne group allows it to be incorporated into a wide variety of biomolecules, including amino acids, sugars, and lipids, with minimal perturbation to their structure and function.[3]

-

Unique Reactivity: The terminal alkyne's acidic proton and its ability to participate in a range of selective chemical transformations form the basis of its utility in bioorthogonal chemistry.[5]

Core Bioorthogonal Reactions of Terminal Alkynes

Three primary classes of reactions have cemented the role of terminal alkynes in the bioorthogonal toolkit: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][7] This reaction is often hailed as the cornerstone of "click chemistry" due to its reliability, high yields, and broad applicability.[8]

Mechanism and Rationale

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed Huisgen cycloaddition.[9] The use of a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the reaction's efficiency.[10][11]

To mitigate the cytotoxicity associated with free copper ions in live-cell applications, various chelating ligands have been developed.[9][11] These ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), not only stabilize the copper(I) catalyst, reducing its toxicity, but also enhance the reaction rate.[11][12]

Caption: Simplified mechanism of the CuAAC reaction.

Applications in Drug Development and Bioconjugation

The robustness and efficiency of CuAAC have made it a workhorse in drug discovery and development. It is widely used for:

-

Lead Optimization: Rapidly synthesizing libraries of drug candidates by linking different molecular fragments.

-

Bioconjugation: Attaching drugs, imaging agents, or polyethylene glycol (PEG) chains to proteins, peptides, and other biomolecules to improve their therapeutic properties.[13]

-

Activity-Based Protein Profiling (ABPP): Identifying enzyme targets by using alkyne-modified probes that covalently bind to the active site of specific enzymes.

Detailed Experimental Protocol: CuAAC for Protein Bioconjugation

This protocol provides a general procedure for conjugating an azide-modified fluorescent dye to a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). Avoid TRIS buffer as it can interfere with the copper catalyst.

-

Azide-fluorophore stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

THPTA ligand stock solution (e.g., 100 mM in water).

-

Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water).

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1 mg/mL in the reaction buffer.

-

Add the azide-fluorophore from its stock solution to a final concentration of 100 µM.

-

In a separate tube, prepare the catalyst premix by adding 2 µL of the 50 mM CuSO₄ stock solution to 2 µL of the 100 mM THPTA stock solution. Let it stand for a few minutes.[6]

-

Add the catalyst premix to the protein solution.

-

Initiate the reaction by adding 1 µL of the freshly prepared 1 M sodium ascorbate stock solution (final concentration: 10 mM).

-

Gently mix the solution and incubate at room temperature for 1-2 hours.

-

Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.

-

Analyze the labeling efficiency using SDS-PAGE with fluorescence imaging and/or mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative

The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[8] This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a metal catalyst.[14]

Mechanism and Rationale

SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide to release its ring strain.[11] This inherent reactivity drives the reaction forward under physiological conditions, making it highly suitable for live-cell imaging and in vivo studies.[15]

The choice of cyclooctyne is critical, as it dictates the reaction kinetics and stability of the reagent. More reactive cyclooctynes, like DBCO, offer faster labeling but may be less stable, while less reactive ones, such as BCN, are more stable but require longer reaction times.[11]

Caption: The catalyst-free mechanism of SPAAC.

Applications in Live-Cell Imaging and In Vivo Studies

The biocompatibility of SPAAC has made it an invaluable tool for:

-

Live-Cell Imaging: Labeling specific biomolecules in living cells with fluorescent probes to study their dynamics and localization.[15]

-

In Vivo Imaging: Visualizing biological processes in living organisms, such as tumor targeting and drug delivery.

-

Metabolic Labeling: Introducing azide- or alkyne-modified metabolic precursors into cells to track the synthesis and turnover of biomolecules like proteins, glycans, and lipids.[16][17]

Detailed Experimental Protocol: SPAAC for Live-Cell Labeling

This protocol outlines a general procedure for labeling cell surface proteins that have been metabolically engineered to display azide groups.

Materials:

-

Cultured cells with azide-labeled surface proteins.

-

Phosphate-buffered saline (PBS).

-

Cyclooctyne-conjugated fluorescent probe (e.g., DBCO-fluorophore) stock solution (e.g., 1 mM in DMSO).

-

Wash buffer (e.g., PBS with 1% fetal bovine serum).

Procedure:

-

Gently wash the azide-labeled cells twice with PBS.

-

Resuspend the cells in a buffer containing the cyclooctyne-conjugated fluorescent probe at a final concentration of 10-50 µM.

-

Incubate the cells for 30-60 minutes at 37°C.

-

Wash the cells three times with wash buffer to remove the unbound probe.

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Sonogashira Cross-Coupling: A Palladium-Catalyzed Approach

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[18] While traditionally used in organic synthesis, its compatibility with aqueous conditions and a wide range of functional groups has led to its adoption in bioconjugation.[18][19]

Mechanism and Rationale

The Sonogashira reaction typically involves a palladium(0) catalyst and a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the final product. Copper-free versions of the Sonogashira reaction have also been developed to enhance its biocompatibility.[20]

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Applications in Peptide and Protein Modification

The Sonogashira coupling is particularly useful for:

-

Site-Specific Peptide and Protein Modification: Introducing labels, crosslinkers, or other functionalities at specific sites containing an aryl halide or alkyne handle.[21]

-

Synthesis of Peptidomimetics: Creating constrained cyclic peptides with enhanced stability and biological activity.[22]

-

Labeling with Organometallic Compounds: Attaching organometallic complexes, such as ferrocene derivatives, to biomolecules for electrochemical detection or as therapeutic agents.[18]

Detailed Experimental Protocol: Sonogashira Coupling on a Peptide

This protocol describes the coupling of a terminal alkyne to a peptide containing an iodinated amino acid.

Materials:

-

Iodinated peptide (1 equivalent).

-

Terminal alkyne (10 equivalents).

-

Cesium carbonate (Cs₂CO₃) (6.2 equivalents).

-

Degassed water and acetonitrile (MeCN).

-

[PdCl₂(CH₃CN)₂] (15 mol %).

-

sXPhos ligand (18 mol %).

-

Mercaptopropionic acid (for quenching).

Procedure:

-

In a reaction vial, combine 1 mg of the iodinated peptide, the terminal alkyne, and Cs₂CO₃.

-

Add 0.1 mL of degassed water and 0.1 mL of degassed MeCN.

-

Add the palladium catalyst and the sXPhos ligand.

-

Purge the reaction mixture with argon.

-

Heat the reaction at 65°C for 2 hours.[21]

-

Quench the reaction by adding mercaptopropionic acid.

-

Purify the modified peptide using reverse-phase HPLC.

-

Confirm the product by mass spectrometry.

Quantitative Comparison of Key Bioorthogonal Reactions

The choice of bioorthogonal reaction depends on the specific experimental requirements. The following table provides a quantitative comparison of CuAAC and SPAAC.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[8] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[8] |

| Biocompatibility | Limited by copper toxicity[8] | High, suitable for in vivo applications[13] |

| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN)[13] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[7] | Mixture of 1,4- and 1,5-disubstituted triazoles[7] |

Troubleshooting and Considerations

| Issue | Possible Cause | Suggested Solution |

| Low Yield in CuAAC | Inactive copper catalyst (oxidized to Cu(II)) | Ensure a fresh solution of reducing agent (e.g., sodium ascorbate) is used. Degas solvents to remove oxygen.[9] |

| Incompatible buffer (e.g., TRIS) | Use a non-coordinating buffer such as phosphate or HEPES buffer. | |

| Cell Death in Live-Cell CuAAC | Copper toxicity | Use a copper-chelating ligand (e.g., THPTA). Minimize the reaction time and copper concentration. Consider using SPAAC as an alternative.[9] |

| Slow SPAAC Reaction | Low reactivity of the chosen cyclooctyne | Increase the concentration of reactants. Switch to a more reactive cyclooctyne (e.g., DBCO). Increase the reaction temperature if the biomolecule is stable.[23] |

| Low Yield in Sonogashira | Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon). Use degassed solvents. Optimize the ligand-to-palladium ratio. |

| Poor solubility of reactants | Use a co-solvent system (e.g., water/acetonitrile) to improve solubility.[21] |

Conclusion and Future Outlook

Terminal alkynes have firmly established themselves as indispensable tools in the field of bioorthogonal chemistry. The development of robust and versatile reactions like CuAAC, SPAAC, and the Sonogashira coupling has empowered researchers to probe and manipulate biological systems with unprecedented precision. The ongoing efforts to develop new alkyne-based probes and catalysts with improved reactivity and biocompatibility promise to further expand the applications of terminal alkyne chemistry in understanding complex biological processes and developing novel therapeutics and diagnostics.

References

- Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- ACS Publications. (2005, December 23). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds.

- Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

- BenchChem. (2025).

- BenchChem. (2025).

- Laughlin, S. T., & Bertozzi, C. R. (2009). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.

- BenchChem. (2025). Technical Support Center: Strategies to Reduce Copper Toxicity in Live-Cell Click Chemistry.

- 1Click Chemistry. Click-Chemistry-Reagents.

- Lang, K., & Chin, J. W. (2015). Labeling proteins on live mammalian cells using click chemistry.

- Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Request PDF.

- BenchChem. (2025). A Comparative Analysis of CuAAC and SPAAC for m-PEG10-Azide Reactions.

- Bio-Synthesis. Bioorthogonal Probes.

- Click Chemistry Tools. (2024, May 22).

- The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.

- Lang, K., & Chin, J. W. (2015). Labeling proteins on live mammalian cells using click chemistry. PubMed.

- Lumiprobe. Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.

- Wang, Q., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC.

- BenchChem. (2025). Application Notes and Protocols for Metabolic Labeling of Cells with Alkyne-Modified Small Molecules.

- Brik, A., et al. (2005, October 8). Synthesis of Conformationally Constrained Cyclic Peptides Using an Intramolecular Sonogashira Coupling. The Journal of Organic Chemistry.

- Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

- Baskin, J. M., et al. (2019, August 16). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. PMC.

- ResearchGate. 2.

- Vector Labs. Terminal Alkyne Reagents.

- Laughlin, S. T., & Bertozzi, C. R. (2009, April 22). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars This work was supported by the Director, Office of Ene. Stanford University.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Jewett, J. C., & Bertozzi, C. R. (2016). Developing bioorthogonal probes to span a spectrum of reactivities. PMC.

- Laughlin, S. T., & Bertozzi, C. R. (2007).

- van der Vliet, D., et al. (2011). Copper-Free Cleavage-Sonogashira Conjugation of Silylacetylene Immobilized Peptides.

- Chen, Y., et al. (2012). Copper-catalyzed click reaction on/in live cells. PMC.

- Pratt, M. R., & Chuh, K. N. (2018). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. PMC.

- Beilstein Journals. (2016, September 8).

- BenchChem. (2025).

- ResearchGate. Experimental workflow. (1) Metabolic labeling of cells with the mannose...

- MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.

- Frontiers. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins.

- RSC Publishing.

- Wang, J., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.

- BenchChem. (2025). Technical Support Center: Optimizing Cyclododecyne SPAAC Reactions.

- BenchChem. (2025). Application Notes and Protocols for Live Cell Imaging Using Bis-Propargyl-PEG13.

- Enamine. Bioorthogonal Reagents: Tools for Selective Chemical Reactions in Biology.

- Wang, Y., et al. (2015). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC.

- ChemRxiv. Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides.

- Jewett, J. C., & Bertozzi, C. R. (2016). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.

- ChemPep. Click Chemistry for Bioconjugation | Bioorthogonal, CuAAC, SPAAC, Copper-Free,DBCO, Azide, Alkyne, TCO, Tetrazine, PEG Linkers.

- R Discovery. (2025, January 1).

- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF.

- Lumiprobe.

- MDPI. (2020, April 20).

Sources

- 1. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 20. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Thioester Probes for Metabolic Labeling of Proteins

For correspondence, please contact our technical support team.

Abstract

Protein acylation, particularly S-palmitoylation, is a dynamic and reversible post-translational modification (PTM) that plays a crucial role in regulating protein trafficking, localization, stability, and function.[1][2][3] The study of this and other lipid modifications has been revolutionized by the development of chemical biology tools, most notably thioester probes for metabolic labeling. These probes, which are synthetic analogs of natural fatty acids, are incorporated into proteins by the cell's own biosynthetic machinery.[4][5] They feature a bioorthogonal handle, such as a terminal alkyne or azide group, which allows for the selective and covalent attachment of reporter tags for downstream analysis. This guide provides a comprehensive technical overview of the use of thioester probes for metabolic labeling of proteins, with a focus on S-palmitoylation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss applications for researchers in basic science and drug development.

Introduction: Unveiling the Acyl Proteome

The covalent attachment of lipids to proteins is a fundamental cellular process that governs a vast array of biological functions.[1] S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester linkage, is a particularly widespread and dynamic modification.[2][6][7] This process is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which are characterized by a conserved zinc finger DHHC domain.[5][6] The removal of palmitate is mediated by acyl-protein thioesterases (APTs).[2][8] The dynamic nature of S-palmitoylation suggests its role as a molecular switch, modulating protein activity and localization in response to cellular signals.[1][8]

Traditional methods for studying palmitoylation, such as metabolic labeling with radioactive palmitate, are often hampered by low sensitivity and the challenges associated with handling radioactive materials.[3][9] The advent of bioorthogonal chemistry has provided a powerful alternative.[10][11] Thioester probes, which are fatty acid analogs containing a bioorthogonal functional group, can be fed to cells and are metabolically incorporated into proteins.[4][5] These tagged proteins can then be selectively reacted with a reporter molecule, such as a fluorophore or a biotin affinity tag, enabling their visualization and enrichment.[3][5]

The Chemistry of Thioester Probes and Bioorthogonal Ligation

Thioester Probes: Mimicking Nature's Building Blocks

Thioesters are organosulfur compounds that are analogous to esters but with a sulfur atom replacing the ester oxygen.[12][13] In biochemistry, thioesters, such as acetyl-CoA, are key intermediates in numerous metabolic pathways due to their higher reactivity compared to their oxygen-containing counterparts.[13][14] This heightened reactivity makes them excellent acylating agents, a property that is exploited in the design of metabolic probes.[13]

A typical thioester probe for studying protein acylation consists of two key components:

-

A fatty acid analog: This is the "bait" that is recognized and utilized by the cellular machinery responsible for protein acylation. For studying palmitoylation, alkynyl analogs of palmitic acid, such as 15-hexadecynoic acid (15-HDYA) or 17-octadecynoic acid (17-ODYA), are commonly used.[3][5][8]

-

A bioorthogonal handle: This is a small, chemically inert functional group that does not interfere with cellular processes.[11] The most common handles are terminal alkynes and azides. These groups can undergo highly specific and efficient ligation reactions with a complementary handle on a reporter molecule.[4]